molecular formula C29H30F3N3O2 B12377950 C5aR1 antagonist 2

C5aR1 antagonist 2

Cat. No.: B12377950
M. Wt: 509.6 g/mol
InChI Key: ONKTXFDNNPZTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C5aR1 antagonist 2 is a compound that inhibits the activity of the complement component 5a receptor 1 (C5aR1). This receptor is a part of the complement system, which plays a crucial role in the innate immune response. The inhibition of C5aR1 can help in managing various inflammatory and immune-mediated diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of C5aR1 antagonist 2 involves several synthetic steps. One common method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80. The process begins by mixing 50 μL of DMSO with 300 μL of PEG300, followed by the addition of 50 μL of Tween 80. Finally, 600 μL of deionized water is added to the mixture .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure the purity and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions

C5aR1 antagonist 2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, reduction may produce alcohols, and substitution may produce halogenated compounds.

Scientific Research Applications

C5aR1 antagonist 2 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C5aR1 antagonist 2 is unique due to its specific binding affinity and inhibition mechanism, which makes it a potent therapeutic agent for targeting C5aR1. Its ability to modulate the NFkB/P38 pathway and c-Fos further distinguishes it from other similar compounds .

Properties

Molecular Formula

C29H30F3N3O2

Molecular Weight

509.6 g/mol

IUPAC Name

1-[1-(2,6-dimethylphenyl)piperidin-4-yl]-4-methoxy-3-[[2-(trifluoromethyl)phenyl]methyl]benzimidazol-2-one

InChI

InChI=1S/C29H30F3N3O2/c1-19-8-6-9-20(2)26(19)33-16-14-22(15-17-33)35-24-12-7-13-25(37-3)27(24)34(28(35)36)18-21-10-4-5-11-23(21)29(30,31)32/h4-13,22H,14-18H2,1-3H3

InChI Key

ONKTXFDNNPZTSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCC(CC2)N3C4=C(C(=CC=C4)OC)N(C3=O)CC5=CC=CC=C5C(F)(F)F

Origin of Product

United States

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